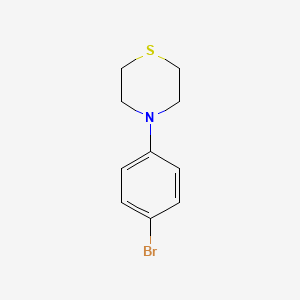

4-(4-Bromophenyl)thiomorpholine

货号:

B1375891

CAS 编号:

90254-20-9

分子量:

258.18 g/mol

InChI 键:

SMSIAAFKDDBYSH-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

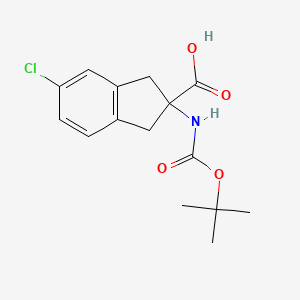

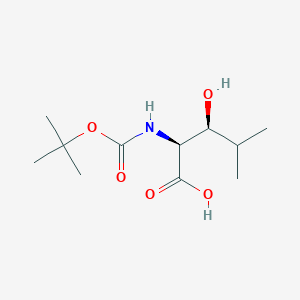

- It is also known by its IUPAC name: 4-[(4-Bromophenyl)sulfonyl]thiomorpholine .

- The compound consists of a thiomorpholine ring (a six-membered heterocycle containing one sulfur atom) with a 4-bromophenyl group attached to it.

4-(4-Bromophenyl)thiomorpholine: is a chemical compound with the molecular formula .

准备方法

- One synthetic route involves a nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and thiomorpholine .

- Another method combines N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloracetamide with various substituted anilines .

- The reaction conditions and detailed procedures for these methods can be found in research papers .

化学反应分析

- The compound can undergo various reactions, including oxidation, reduction, and substitution.

- Common reagents used in these reactions include boron reagents (such as boronic acids) for Suzuki–Miyaura coupling reactions .

- The major products formed depend on the specific reaction conditions and starting materials.

科学研究应用

4-(4-Bromophenyl)thiomorpholine:

作用机制

- The exact mechanism by which this compound exerts its effects depends on its specific application.

- It may interact with molecular targets or pathways relevant to its intended use.

相似化合物的比较

- While I couldn’t find direct comparisons, it’s essential to note that each compound has unique properties and applications.

- Similar compounds may include other thiomorpholines or brominated aromatic derivatives.

属性

IUPAC Name |

4-(4-bromophenyl)thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNS/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSIAAFKDDBYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80848240 | |

| Record name | 4-(4-Bromophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80848240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90254-20-9 | |

| Record name | 4-(4-Bromophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80848240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

A mixture of 1,4-dibromobenzene (1.0 g), thiomorpholine (0.44 g), tris(dibenzylideneacetone)dipalladium(0) (0.097 g), 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (0.20 g) and sodium tert-butoxide (0.49 g) in toluene (10 mL) was stirred at 80° C. for 16 hr. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (0.82 g).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine hydrochloride](/img/structure/B1375809.png)

![2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride](/img/structure/B1375815.png)

![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1375817.png)

![(4,8-dioctoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane](/img/structure/B1375818.png)

![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)

![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)